(2,5-Dioxopyrrolidin-1-yl) 6-[2-[3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate;iodide
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Overview
Description
(2,5-Dioxopyrrolidin-1-yl) 6-[2-[3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate;iodide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidinone ring and benzoxazole moieties, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxopyrrolidin-1-yl) 6-[2-[3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate;iodide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the production process and ensuring the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) 6-[2-[3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate;iodide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield various oxidized derivatives, while reduction may produce reduced forms with different functional groups. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced .
Scientific Research Applications
Chemistry
Biology
In biology, this compound is studied for its potential as a fluorescent probe for imaging and diagnostic purposes. Its unique structure allows it to interact with biological molecules, making it useful for studying cellular processes and detecting specific biomolecules .
Medicine
In medicine, (2,5-Dioxopyrrolidin-1-yl) 6-[2-[3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate;iodide is investigated for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems. Its ability to target specific molecular pathways makes it a promising candidate for the development of new treatments .
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It is also employed in the production of specialty chemicals and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 6-[2-[3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate;iodide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. Additionally, its fluorescent properties allow it to be used as a probe for imaging and diagnostic applications .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: A protein crosslinker used in biochemical research.
2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate: Used in the synthesis of advanced materials and as a reagent in organic chemistry.
2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate: Employed in the development of novel antibody-drug conjugates.
Uniqueness
What sets (2,5-Dioxopyrrolidin-1-yl) 6-[2-[3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate;iodide apart from similar compounds is its unique combination of a pyrrolidinone ring and benzoxazole moieties. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C29H30IN3O6 |
---|---|
Molecular Weight |
643.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[2-[3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate;iodide |
InChI |
InChI=1S/C29H30N3O6.HI/c1-2-30-21-11-5-7-13-23(21)36-27(30)15-10-16-28-31(22-12-6-8-14-24(22)37-28)20-9-3-4-17-29(35)38-32-25(33)18-19-26(32)34;/h5-8,10-16H,2-4,9,17-20H2,1H3;1H/q+1;/p-1 |
InChI Key |
RQYPAAVMQSMNBY-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)ON5C(=O)CCC5=O.[I-] |
Origin of Product |
United States |
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